molecular formula C24H17ClO4 B11989950 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate CAS No. 5117-74-8

2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate

Cat. No.: B11989950
CAS No.: 5117-74-8
M. Wt: 404.8 g/mol
InChI Key: TZTCWEFUTSEXQG-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoindene core substituted with a phenyl group at the C2 position and an ethyl 4-chlorobenzoate ester at the same carbon. The inden-dione moiety contributes to its planar, conjugated structure, while the 4-chlorobenzoate ester enhances lipophilicity.

Properties

CAS No.

5117-74-8

Molecular Formula

C24H17ClO4

Molecular Weight

404.8 g/mol

IUPAC Name

2-(1,3-dioxo-2-phenylinden-2-yl)ethyl 4-chlorobenzoate

InChI

InChI=1S/C24H17ClO4/c25-18-12-10-16(11-13-18)23(28)29-15-14-24(17-6-2-1-3-7-17)21(26)19-8-4-5-9-20(19)22(24)27/h1-13H,14-15H2

InChI Key

TZTCWEFUTSEXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CCOC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate typically involves the esterification of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethanol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

    Reduction: The carbonyl groups in the 1,3-dioxoindan moiety can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 4-chlorobenzoate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be conducted using amines or thiols in the presence of a base such as triethylamine (TEA) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Hydrolysis: 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethanol and 4-chlorobenzoic acid.

    Reduction: 2-(1,3-dihydroxy-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate.

    Substitution: Products depend on the nucleophile used, such as 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-aminobenzoate or 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-thiolbenzoate.

Scientific Research Applications

2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 1,3-dioxoindan moiety can influence the compound’s binding affinity and specificity, while the 4-chlorobenzoate group can affect its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Modifications

2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic Acid (CAS 7443-02-9)
  • Structural Difference : Replaces the ethyl 4-chlorobenzoate group with a carboxylic acid.
  • Impact: Reduced lipophilicity (logP decreases due to polar -COOH group), affecting membrane permeability .
  • Research Note: The acetic acid derivative shows a structural similarity score of 0.93 to the target compound, indicating shared electronic properties but divergent reactivity in biological systems .
2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one ()
  • Structural Difference : Contains a single ketone group (1-oxoindan) instead of the 1,3-dioxoindene core.
  • Retains biological relevance, as indanone derivatives are associated with bioactive properties (e.g., enzyme inhibition) .

Substituent Variations

4-[3-Methoxy-3-oxo-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propyl]phenyl 4-Chlorobenzoate ()
  • Structural Difference : Isoindolone core replaces the inden-dione system.
  • Impact :
    • The isoindolone introduces a lactam structure, enhancing hydrogen-bonding capacity.
    • Shared 4-chlorobenzoate ester suggests similar metabolic hydrolysis pathways but divergent target interactions due to core differences .
N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide ()
  • Structural Difference : Incorporates a piperidine-linked naphthamide instead of the ester group.
  • Impact :
    • The amide group improves metabolic stability compared to esters.
    • Demonstrated cholinesterase binding affinity, highlighting the indenyl moiety’s role as a pharmacophore .

Functional Group Reactivity

Ethyl 4-Chlorobenzoate in Photochemical Reactions ()
  • Key Data :
    • Quenching rate constant ($kq$) of ethyl 4-chlorobenzoate: $2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}$.
    • Contrasts with TBAB ($kq = 5.7 \times 10^6 \, \text{M}^{-1}\text{s}^{-1}$), indicating moderate electron-accepting capacity .
  • Implication for Target Compound : The ester group may participate in photoinduced electron-transfer reactions, though less efficiently than bromide ions.
α-Thiocyanoindanones ()
  • Structural Difference: Thiocyano (-SCN) substituent instead of the ester group.
  • Impact: Increased susceptibility to nucleophilic attack, altering synthetic utility.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Property
Target Compound 1,3-Dioxoindene Ethyl 4-chlorobenzoate ~354.8* High lipophilicity, photochemical activity
2-(1,3-Dioxo-2-phenylindenyl)acetic Acid 1,3-Dioxoindene Carboxylic acid 296.7 Enhanced solubility, lower logP
4-[...]phenyl 4-chlorobenzoate () Isoindolone Ethyl 4-chlorobenzoate ~443.9* Lactam stability, H-bonding capacity
Naphthamide derivative () Indenyl Piperidine-naphthamide ~461.6* Cholinesterase inhibition

*Estimated based on structural formulae.

Research Findings and Implications

  • Biological Relevance : The inden-dione core is a common feature in enzyme inhibitors (e.g., cholinesterases), though substituent choice dictates specificity. The ester group may enhance blood-brain barrier penetration compared to carboxylic acids .
  • Synthetic Flexibility: Analogues with isoindolone or thiocyano groups demonstrate the core’s adaptability for diverse applications, from catalysis to drug design .

Biological Activity

The compound 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate is a derivative of indene and dioxolane structures, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate is C20H16ClO4C_{20}H_{16}ClO_{4}, with a molecular weight of approximately 360.79 g/mol. The presence of the dioxo and phenyl groups contributes to its biological activity.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Preliminary studies suggest that it may inhibit specific enzymatic activities related to tumor growth and inflammation.

Biological Activity Overview

Antimicrobial Activity:
Research indicates that compounds similar to 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate exhibit significant antimicrobial properties. For instance, derivatives of dioxolane have shown effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans .

Anticancer Activity:
Studies have highlighted the potential anticancer properties of indene derivatives. The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansSignificant inhibition
AnticancerPC-3 Prostate Cancer CellsInduction of apoptosis
Anti-inflammatoryVarious Inflammatory ModelsReduction in inflammatory markers

Case Study: Anticancer Effects

A recent study investigated the effects of similar indene derivatives on prostate cancer cell lines (PC-3). The compound demonstrated an IC50 value indicating potent cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent for prostate cancer treatment .

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